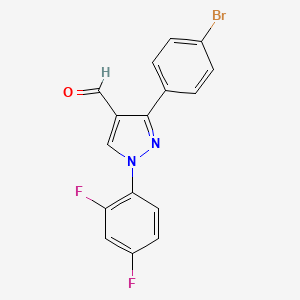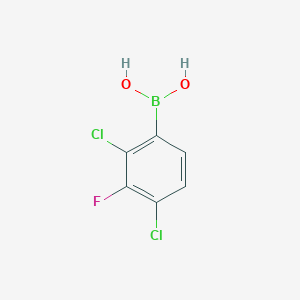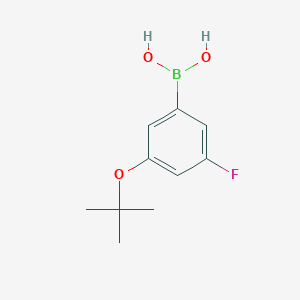
3-Fluoro-5-(tert-butoxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-(tert-butoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a tert-butoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
作用机制
Target of Action
3-Fluoro-5-(tert-butoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This process involves the exchange of ligands between two metal centers . The compound interacts with the palladium catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including biaryl structures .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH of the reaction environment can affect the rate of the reaction . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . It is typically stored at temperatures between 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tert-butoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(tert-butoxy)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Fluoro-5-(tert-butoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic acid group can undergo hydrolysis to form the corresponding boronic acid ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Boronic Acid Esters: Formed from hydrolysis reactions.
科学研究应用
3-Fluoro-5-(tert-butoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Material Science: Used in the synthesis of advanced materials with specific properties
相似化合物的比较
Similar Compounds
3-Fluorophenylboronic Acid: Similar structure but lacks the tert-butoxy group.
4-Methoxyphenylboronic Acid: Similar structure but has a methoxy group instead of a tert-butoxy group
Uniqueness
3-Fluoro-5-(tert-butoxy)phenylboronic acid is unique due to the presence of both the fluorine and tert-butoxy substituents, which can influence its reactivity and selectivity in chemical reactions. The tert-butoxy group provides steric hindrance, which can affect the compound’s behavior in cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule .
属性
IUPAC Name |
[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSOXYGCDAKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
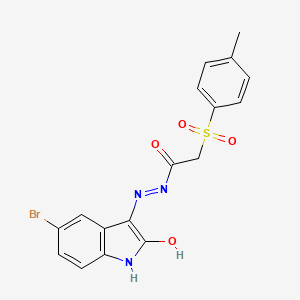
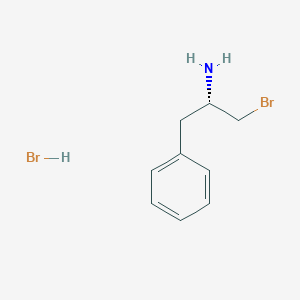
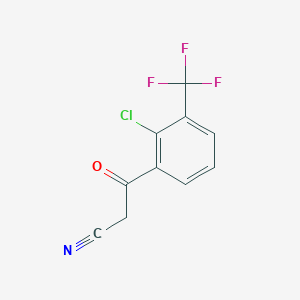
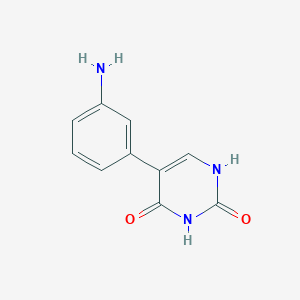
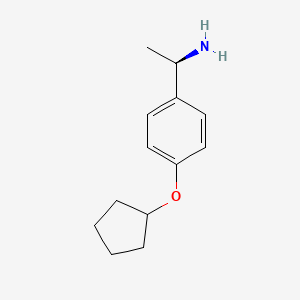
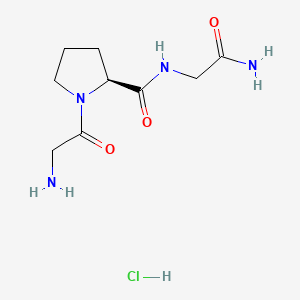
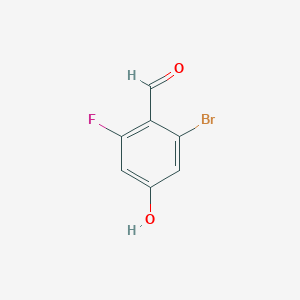
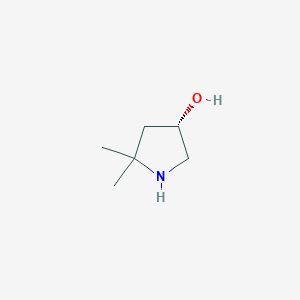
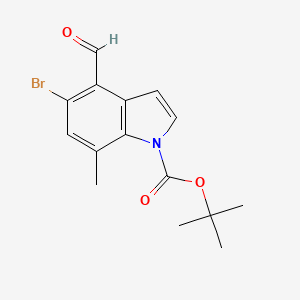
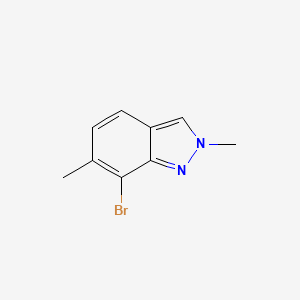
![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

